molecular formula C10H11BrF3N B8013577 (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine

(2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine

Cat. No.: B8013577
M. Wt: 282.10 g/mol
InChI Key: ISPKGSZROIFNGO-UHFFFAOYSA-N
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Description

(2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine is a halogenated benzylamine derivative with the molecular formula C₁₀H₁₁BrF₃N and a calculated molecular weight of 274.10 g/mol. The compound features a benzyl backbone substituted with a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position, coupled with an ethylamine moiety.

Properties

IUPAC Name

N-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3N/c1-2-15-6-7-3-4-8(5-9(7)11)10(12,13)14/h3-5,15H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPKGSZROIFNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine typically involves multiple steps starting from commercially available precursors. One common route includes the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

    Amine Introduction: The ethylamine group can be attached through a nucleophilic substitution reaction using ethylamine and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of (2-Hydroxy-4-trifluoromethyl-benzyl)-ethyl-amine.

    Oxidation: Formation of (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-ketone.

    Reduction: Formation of (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-alcohol.

Scientific Research Applications

(2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The ethylamine moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities References
(2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine C₁₀H₁₁BrF₃N 274.10 (calc) 2-Br, 4-CF₃, ethylamine N/A (hypothetical) -
2-(Trifluoromethyl)benzylamine C₈H₈F₃N 175.15 2-CF₃, benzylamine Density: 1.249 g/cm³; Flash point: 69°C
(3-Bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 3-Br, 4-F, bulky amine Similar molecular weight; enhanced lipophilicity
4-(4-Bromophenyl)-thiazol-2-amine derivatives Varies 329–375 Bromophenyl, thiazol-2-amine Bioactivity: 65–75% inhibition in studies
Key Observations:

Halogen Effects: The bromine atom in the target compound may increase molecular weight and polarizability compared to non-halogenated analogs like 2-(trifluoromethyl)benzylamine. Bromine’s electron-withdrawing nature could enhance electrophilic reactivity, influencing interactions with biological targets .

Trifluoromethyl Group : The -CF₃ group contributes to high lipophilicity and metabolic stability, a feature shared with 2-(trifluoromethyl)benzylamine. This substituent is common in agrochemicals (e.g., triflusulfuron methyl ester) and pharmaceuticals .

Substituent Impact on Reactivity

  • Bromine vs.
  • Methoxy vs. Trifluoromethyl: ’s 2-bromo-4'-methoxyacetophenone and ’s (4-methoxyphenyl)methylamine demonstrate that -CF₃ groups are more electron-withdrawing than -OCH₃, which could stabilize negative charges in intermediates or transition states .

Biological Activity

(2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzyl group substituted with a bromine atom and a trifluoromethyl group, along with an ethylamine moiety. This unique structure contributes to its reactivity and biological activity.

The biological activity of (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine is largely attributed to its ability to interact with various biological macromolecules:

  • Binding Affinity : The bromine and trifluoromethyl groups enhance the compound's binding affinity towards enzymes and receptors, facilitating interactions that can modulate biological processes.
  • Hydrogen Bonding : The ethylamine component may participate in hydrogen bonding, further stabilizing interactions with target proteins.

Biological Activities

Research has indicated several potential biological activities for (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development.
  • Anticancer Potential : Similar compounds with trifluoromethyl substitutions have shown promise as anticancer agents. For instance, related structures have been found to inhibit cell proliferation in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduction in cell proliferation
Enzyme InhibitionModulation of enzyme activity

Case Study: Anticancer Activity

A study investigating the structural analogs of (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine found that modifications in the trifluoromethyl group significantly affected the compound's efficacy against cancer cells. The incorporation of polar functionalities improved solubility and metabolic stability, enhancing overall anticancer activity .

Synthesis and Chemical Reactions

The synthesis of (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine typically involves:

  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the creation of diverse derivatives.
  • Oxidation/Reduction : The compound can undergo oxidation to form ketones or reduction to yield alcohols, which can further enhance its biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine, and how can purity be optimized?

  • Methodology :

  • Begin with halogenation of a benzyl precursor (e.g., bromination at the 2-position) followed by trifluoromethylation at the 4-position.
  • Introduce the ethylamine moiety via reductive amination or nucleophilic substitution, ensuring inert conditions (argon/nitrogen atmosphere) to prevent degradation.
  • Optimize purity using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Monitor reaction progress with TLC and confirm final structure via 1H^1H-NMR and LC-MS.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodology :

  • Store in amber vials under inert gas (argon) at –20°C to prevent bromine displacement or amine oxidation.
  • Use gloveboxes for air-sensitive steps and avoid prolonged exposure to light or moisture.
  • For waste disposal, neutralize acidic/basic byproducts before incineration by licensed facilities .
  • Safety protocols: Wear nitrile gloves, FFP3 masks, and chemical-resistant lab coats; use fume hoods for synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Analyze 19F^{19}F-NMR for trifluoromethyl group integrity (δ –60 to –70 ppm) and 1H^1H-NMR for benzyl/ethylamine protons (δ 3.5–4.5 ppm for CH2_2-NH).
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]+^+ ~ 282–285 m/z).
  • IR Spectroscopy : Identify amine N-H stretches (3300–3500 cm1^{-1}) and C-Br vibrations (500–600 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine against microbial targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of microbial enzymes (e.g., leucyl-tRNA synthetase PDB: 1WNU).
  • Parameterize the trifluoromethyl group’s electron-withdrawing effects via DFT (B3LYP/6-31G*) to refine binding affinity predictions.
  • Validate predictions with in vitro MIC assays against E. coli or C. albicans .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Compare experimental 13C^{13}C-NMR shifts with computed values (GIAO method, Gaussian 16) to identify discrepancies (e.g., unexpected tautomerism).
  • Use X-ray crystallography (SHELX suite) for unambiguous confirmation. Refine crystal structures with SHELXL, leveraging high-resolution data (R-factor < 0.05) .
  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. How can the compound’s physicochemical properties (e.g., boiling point under reduced pressure) inform solvent selection for reactions?

  • Methodology :

  • Refer to reduced-pressure boiling point data (e.g., 339.7 K at 0.004 bar ) to design distillation protocols.
  • Select solvents with boiling points >50°C above the compound’s (e.g., DMF or DMSO for high-temperature reactions).
  • Use thermogravimetric analysis (TGA) to assess thermal stability during solvent removal .

Q. What experimental designs optimize the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodology :

  • Activate the bromine site with Pd(PPh3_3)4_4 (1–5 mol%) in degassed THF/water (3:1).
  • Screen boronic acids (e.g., aryl or heteroaryl) at 80°C for 12–24 hours.
  • Monitor conversion via 1H^1H-NMR and optimize ligand/base pairs (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) .

Data Analysis and Optimization

Q. How do steric effects from the trifluoromethyl group influence regioselectivity in electrophilic substitutions?

  • Methodology :

  • Perform comparative DFT calculations (M06-2X/cc-pVTZ) on substituted intermediates to map electron density.
  • Validate with experimental bromination/iodination studies, analyzing product ratios via GC-MS.
  • Use Hammett plots to correlate substituent effects with reaction rates .

Q. What protocols mitigate decomposition during long-term biological assays?

  • Methodology :

  • Stabilize the compound in DMSO stocks (≤10 mM) with 0.1% BHT antioxidant.
  • Pre-test storage conditions (pH 7.4 PBS, 37°C) via LC-MS over 72 hours.
  • Use cryopreservation (–80°C) for cell-based assays and avoid repeated freeze-thaw cycles .

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